molecular formula C15H17ClN2O2 B1418340 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride CAS No. 1170283-86-9

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

Cat. No.: B1418340
CAS No.: 1170283-86-9
M. Wt: 292.76 g/mol
InChI Key: ZRSXCOSDEJMXFQ-UHFFFAOYSA-N
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Description

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing nitrogen atoms in their ring structure. The presence of both nitrogen and carboxylic acid groups in its structure makes it a versatile molecule for chemical reactions and potential biological activities.

Mechanism of Action

It’s worth noting that 1,6-naphthyridines, the core structure of the compound , are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

For a more detailed understanding of this compound, further research or experimental studies would be required. If you have access to a research institution or a university, you might consider reaching out to them for more information. Alternatively, you could contact the supplier or manufacturer of the compound for more specific data .

Biochemical Analysis

Biochemical Properties

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, this compound can bind to DNA and RNA, interfering with their replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and survival . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound can inhibit enzyme activity by competing with natural substrates for binding sites or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, it can induce adverse effects, such as hepatotoxicity, nephrotoxicity, and immunosuppression . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a specific dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites for excretion . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . Binding proteins, such as albumin, can also facilitate its distribution in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the ethyl group and the carboxylic acid functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Formation of the Naphthyridine Core: This step often involves cyclization reactions using precursors such as 2-aminopyridine and suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate can introduce the ethyl group at the desired position.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.

    Quinolines and Isoquinolines: Structurally related heterocyclic compounds with nitrogen atoms in their ring systems.

Uniqueness

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSXCOSDEJMXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
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2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
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2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
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2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
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2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
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2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

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